Trichloro(2-methylpentan-2-yl)silane

Catalog No.
S12334143
CAS No.
M.F
C6H13Cl3Si
M. Wt
219.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Trichloro(2-methylpentan-2-yl)silane

Product Name

Trichloro(2-methylpentan-2-yl)silane

IUPAC Name

trichloro(2-methylpentan-2-yl)silane

Molecular Formula

C6H13Cl3Si

Molecular Weight

219.6 g/mol

InChI

InChI=1S/C6H13Cl3Si/c1-4-5-6(2,3)10(7,8)9/h4-5H2,1-3H3

InChI Key

UQXMRYCCQAWEIX-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)(C)[Si](Cl)(Cl)Cl

Trichloro(2-methylpentan-2-yl)silane is an organosilicon compound characterized by the chemical formula C₈H₁₄Cl₃Si. This compound features a silicon atom bonded to three chlorine atoms and a 2-methylpentan-2-yl group, which is a branched alkyl chain. It is part of a larger class of silanes, which are compounds containing silicon and hydrogen, often with various organic groups attached. Trichloro(2-methylpentan-2-yl)silane is notable for its reactivity and potential applications in materials science and organic synthesis.

  • Hydrolysis: When exposed to water, trichloro(2-methylpentan-2-yl)silane can hydrolyze to form silanol and hydrochloric acid. This reaction is significant in the synthesis of siloxanes.
    C8H14Cl3Si+3H2OC8H14OSi+3HCl\text{C}_8\text{H}_{14}\text{Cl}_3\text{Si}+3\text{H}_2\text{O}\rightarrow \text{C}_8\text{H}_{14}\text{OSi}+3\text{HCl}
  • Condensation Reactions: The silanol formed can further react with other silanol compounds or itself, leading to the formation of siloxane polymers.
  • Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as alcohols or amines, leading to the formation of various functionalized silanes.

Trichloro(2-methylpentan-2-yl)silane can be synthesized through several methods:

  • Direct Chlorination: The chlorination of 2-methylpentan-2-ol using thionyl chloride or phosphorus pentachloride can yield trichloro(2-methylpentan-2-yl)silane as a product.
  • Hydrosilylation: The reaction of 2-methylpentene with trichlorosilane under appropriate conditions can also lead to the formation of this compound.
  • Non-aqueous Hydrolysis: Utilizing solvents like dimethyl sulfoxide (DMSO) allows for controlled hydrolysis of trichlorosilanes to produce various siloxanes, including trichloro(2-methylpentan-2-yl)silane derivatives .

Trichloro(2-methylpentan-2-yl)silane has several applications:

  • Silane Coupling Agents: It is used as a coupling agent in the formulation of adhesives and sealants to enhance adhesion between inorganic surfaces and organic polymers.
  • Surface Modifications: This compound can modify surfaces to improve hydrophobicity or compatibility with other materials.
  • Synthesis of Siloxanes: It serves as a precursor for synthesizing more complex siloxanes used in coatings and sealants.

Interaction studies involving trichloro(2-methylpentan-2-yl)silane primarily focus on its reactivity with various nucleophiles and its behavior in polymerization reactions. Such studies are essential for understanding how this compound can be utilized in different chemical environments and applications.

Trichloro(2-methylpentan-2-yl)silane shares similarities with several other organosilicon compounds, particularly those containing chlorinated silanes or branched alkyl groups. Here are some comparable compounds:

Compound NameChemical FormulaKey Features
Trichloro(3-methylbutyl)silaneC₈H₁₄Cl₃SiSimilar branching structure; used in similar applications
Trimethoxy(2-methylpentan-2-yl)silaneC₈H₁₈O₃SiContains methoxy groups instead of chlorines; used for surface modifications
Trichloro(3,3-dimethylbutyl)silaneC₉H₁₆Cl₃SiMore branched structure; potential for different reactivity

Uniqueness

Trichloro(2-methylpentan-2-yl)silane is unique due to its specific branching structure that influences its reactivity and interaction properties compared to other similar compounds. Its distinct combination of three chlorine substituents on silicon along with the branched alkyl group makes it particularly versatile for applications requiring specific chemical functionalities.

This detailed overview highlights the significance of trichloro(2-methylpentan-2-yl)silane within the realm of organosilicon chemistry, showcasing its synthesis methods, applications, and comparisons with related compounds. Further research may elucidate more about its biological activities and potential uses in advanced materials science.

Exact Mass

217.985210 g/mol

Monoisotopic Mass

217.985210 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-09-2024

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